

Application Notes and Protocols for N6-(2-hydroxyethyl)adenosine (HEA)

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Compound of Interest

Compound Name: 2-Chloro-N6-(2-hydroxyethyl)adenosine

Cat. No.: B15583521

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Introduction

N6-(2-hydroxyethyl)adenosine (HEA), a purine nucleoside analog isolated from *Cordyceps cicadae*, has garnered significant interest within the research community for its diverse pharmacological activities.^{[1][2]} Possessing anti-inflammatory, antioxidant, anti-tumor, and antihyperglycemic properties, HEA is a compound with considerable therapeutic potential.^[3] These application notes provide a comprehensive overview of the experimental dosages, protocols, and signaling pathways associated with HEA, intended to guide researchers and drug development professionals in their studies.

Mechanism of Action

HEA exerts its biological effects through the modulation of several key signaling pathways. It has been shown to inhibit the NF- κ B and TGF- β 1/Smad signaling pathways, which are crucial in inflammatory and fibrotic processes.^{[3][4][5]} Additionally, HEA can attenuate endoplasmic reticulum (ER) stress by regulating the GRP78/ATF6/PERK/IRE1 α /CHOP pathway.^{[1][6][7]} Its antioxidant effects are mediated by increasing the activities of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).^{[3][8]} In cancer cells, HEA can induce apoptosis and autophagy.^{[3][9]}

Signaling Pathways

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Experimental Data

The following tables summarize the experimental dosages of HEA used in various in vitro and in vivo studies.

Table 1: In Vitro Experimental Dosages of HEA

Cell Line	Application	Concentration Range	Duration	Key Findings
HK-2 (Human Kidney Proximal Tubular Cells)	Protection against NSAID-induced ER stress	10–20 μ M	24 h	Attenuated ROS production and ER stress markers.[1][6][7]
RAW 264.7 (Macrophage-like Cells)	Anti-inflammatory effects	5–20 μ g/mL	24 h	Reduced LPS-induced TNF- α and IL-1 β expression.[3]
NRK-49F (Rat Kidney Interstitial Fibroblasts)	Anti-fibrosis effects	5–20 μ g/mL	24 h	Reduced TGF- β 1-induced expression of collagen I, α -SMA, and fibronectin.[3]
SGC-7901 and AGS (Gastric Cancer Cells)	Cytotoxicity	0–300 μ M	24–72 h	Induced ROS generation, apoptosis, and autophagy.[3]
PC12 (Pheochromocytoma Cells)	Neuroprotection against oxidative stress	5–40 μ M	24 h pre-treatment	Increased cell viability and reduced oxidative stress markers induced by H ₂ O ₂ . [10]

Table 2: In Vivo Experimental Dosages of HEA

Animal Model	Application	Dosage Range	Administration Route	Duration	Key Findings
Alloxan-induced diabetic rats	Antihyperglycemic and kidney protection	20–40 mg/kg	Intraperitoneal (i.p.)	6 weeks	Reduced blood glucose and kidney damage markers; increased antioxidant enzymes.[3][8]
SGC-7901 xenograft mouse model	Anti-tumor effect	75–150 mg/kg	Oral (p.o.)	19 days	Reduced tumor volume and weight.[3]
Unilateral Ureteral Obstruction (UUO) mice	Anti-renal interstitial fibrosis	2.5, 5, and 7.5 mg/kg	Intraperitoneal (i.p.)	14 days	Decreased renal tubular injury and fibrosis.[4][5]
Plutella xylostella (Diamondback moth) larvae	Insecticidal activity	1 mg/mL	Feeding	60 h	Exhibited lethal effects.[3][11][12]

Experimental Protocols

Below are detailed protocols for key experiments involving HEA.

Protocol 1: In Vitro NSAID-Induced ER Stress in HK-2 Cells

This protocol is adapted from studies investigating the protective effects of HEA against nonsteroidal anti-inflammatory drug (NSAID)-induced endoplasmic reticulum (ER) stress in human kidney proximal tubular cells (HK-2).^{[1][6][7]}

1. Cell Culture:

- Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. HEA Pre-treatment:

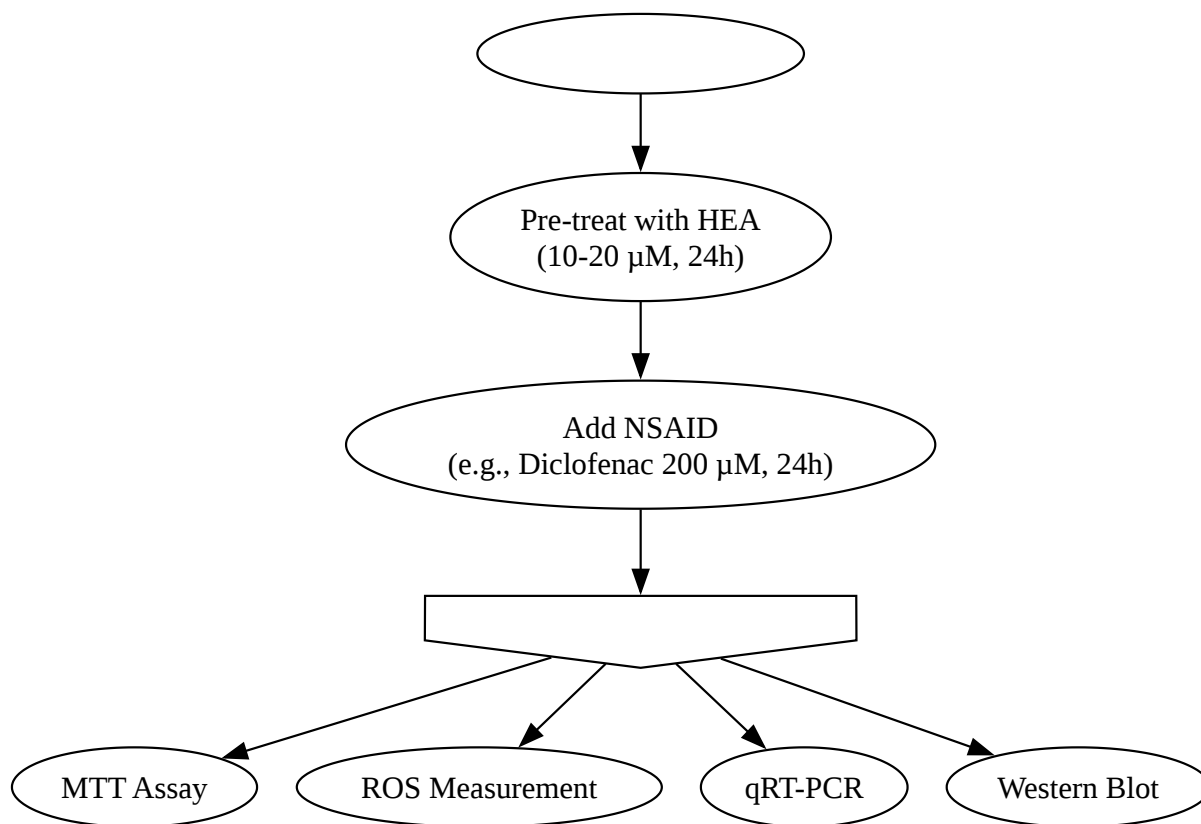
- Seed HK-2 cells in appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with HEA at concentrations ranging from 10 to 20 µM for 24 hours.

3. NSAID Treatment:

- Following HEA pre-treatment, add the NSAID of choice (e.g., diclofenac at 200 µM or meloxicam at 400 µM) to the culture medium.
- Co-incubate the cells with HEA and the NSAID for an additional 24 hours.

4. Endpoint Analysis:

- Cell Viability: Assess cell viability using the MTT assay.
- ROS Production: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as DCFH-DA.
- Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of ER stress-related genes (e.g., ATF6, PERK, IRE1α, CHOP).
- Protein Expression Analysis: Perform Western blotting to determine the protein levels of ER stress markers such as GRP78 and CHOP.



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Protocol 2: In Vivo Unilateral Ureteral Obstruction (UUO) Model

This protocol describes the induction of renal interstitial fibrosis in mice using the unilateral ureteral obstruction (UUO) model and treatment with HEA.^{[4][5]}

1. Animal Model:

- Use male C57BL/6 mice (20–25 g).
- Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

- Sham group (vehicle treatment)
- Sham + HEA group (e.g., 7.5 mg/kg HEA)
- UUO group (vehicle treatment)
- UUO + HEA groups (e.g., 2.5, 5, and 7.5 mg/kg HEA)

3. Surgical Procedure (UUO):

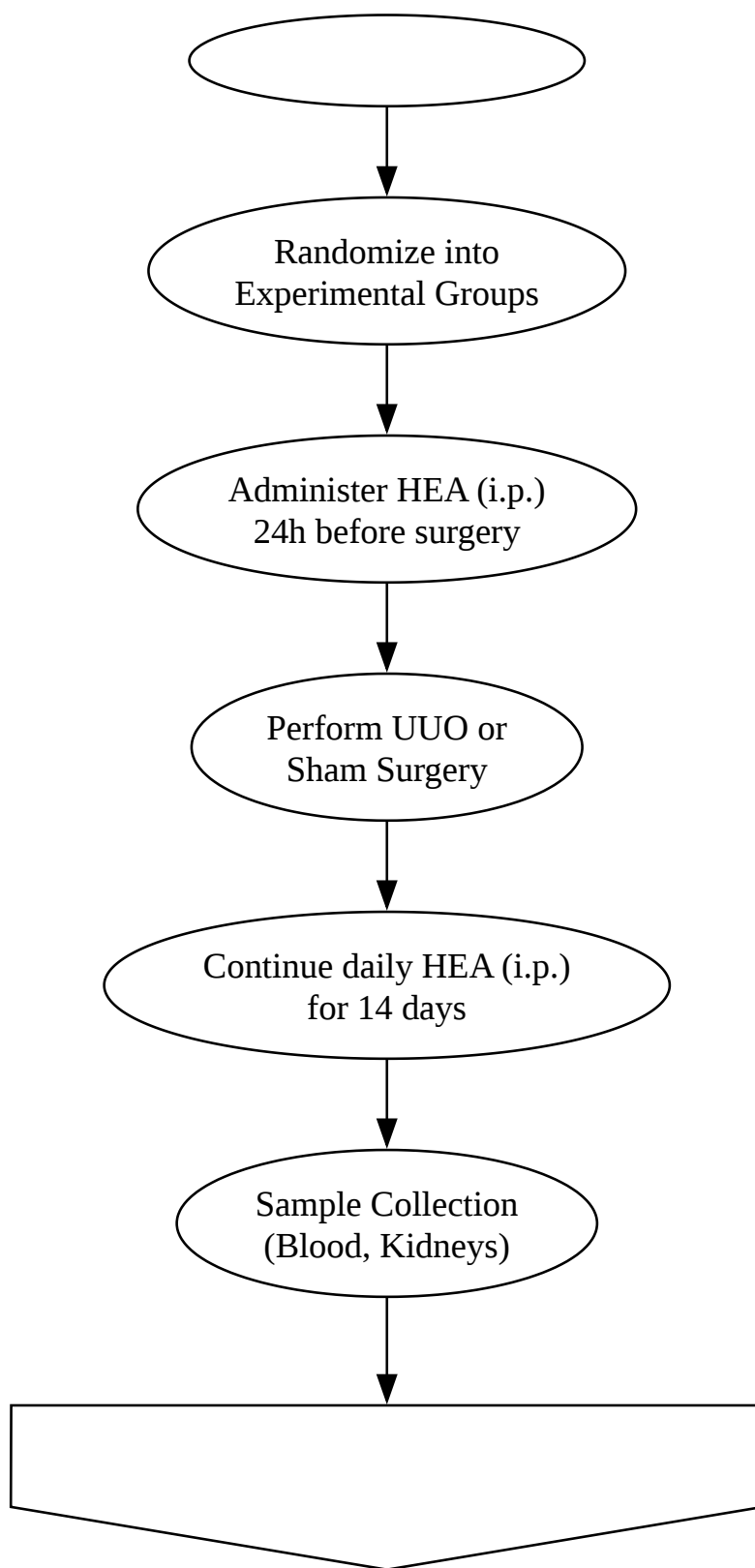
- Anesthetize the mice.
- Make a flank incision to expose the left kidney and ureter.
- Ligate the left ureter at two points with 4-0 silk.
- Close the incision in layers.
- The sham operation involves the same procedure without ureteral ligation.

4. HEA Administration:

- Administer HEA via intraperitoneal (i.p.) injection 24 hours before the UUO surgery.
- Continue daily i.p. injections of HEA for 14 days post-operatively.

5. Sample Collection and Analysis:

- At day 14, euthanize the mice and collect blood and kidney tissues.
- Histology: Fix kidney tissues in 10% formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E), Masson's trichrome, and Picrosirius Red to assess tissue injury and collagen deposition.
- Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels.
- Gene and Protein Expression: Homogenize kidney tissues to extract RNA and protein for qRT-PCR and Western blot analysis of inflammatory and fibrotic markers (e.g., TNF- α , IL-1 β , TGF- β 1, α -SMA, Collagen I).



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